molecular formula C24H25NO3 B3060368 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide CAS No. 30488-64-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide

Cat. No.: B3060368
CAS No.: 30488-64-3
M. Wt: 375.5 g/mol
InChI Key: ATNUUEWRLXGFSA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide is an organic compound with the molecular formula C23H25NO3 It is characterized by the presence of a diphenylacetamide core linked to a 3,4-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

[ \text{3,4-dimethoxyphenethylamine} + \text{diphenylacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide can be compared with similar compounds such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the diphenyl group, resulting in different chemical and biological properties.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylpropionamide: Contains an additional methyl group, which may affect its reactivity and interactions.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylthioacetamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-21-14-13-18(17-22(21)28-2)15-16-25-24(26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNUUEWRLXGFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952807
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30488-64-3
Record name NSC149616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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